molecular formula C11H7N3S B076781 2-Phenylthiazolo[5,4-d]pyrimidine CAS No. 13316-07-9

2-Phenylthiazolo[5,4-d]pyrimidine

Cat. No. B076781
CAS RN: 13316-07-9
M. Wt: 213.26 g/mol
InChI Key: AHEPHBAENLDMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylthiazolo[5,4-d]pyrimidine is a heterocyclic compound that has been widely studied for its potential use in medicinal chemistry. This compound has shown promising results in various scientific research applications, including anticancer, antiviral, and antibacterial activities.

Mechanism of Action

The mechanism of action of 2-Phenylthiazolo[5,4-d]pyrimidine is not fully understood. However, several studies have suggested that it may inhibit the activity of enzymes involved in cancer cell proliferation and viral replication. It may also disrupt bacterial cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects
2-Phenylthiazolo[5,4-d]pyrimidine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. In addition, it may modulate the immune system, leading to enhanced antitumor activity. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Phenylthiazolo[5,4-d]pyrimidine in lab experiments is its broad spectrum of activity against cancer, viruses, and bacteria. It may also have fewer side effects compared to traditional chemotherapeutic agents. However, its low solubility in water may limit its use in certain experiments. In addition, more studies are needed to determine its toxicity and pharmacokinetic properties.

Future Directions

There are several future directions for the study of 2-Phenylthiazolo[5,4-d]pyrimidine. One area of interest is the development of more efficient synthetic methods to produce this compound. Another area of focus is the optimization of its pharmacokinetic properties to improve its efficacy and reduce toxicity. In addition, more studies are needed to understand its mechanism of action and to identify potential drug targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, 2-Phenylthiazolo[5,4-d]pyrimidine is a promising compound with potential applications in medicinal chemistry. Its broad spectrum of activity against cancer, viruses, and bacteria makes it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. With continued research, this compound may one day become an important tool in the fight against cancer, viral infections, and bacterial diseases.

Synthesis Methods

Several synthetic methods have been reported for the preparation of 2-Phenylthiazolo[5,4-d]pyrimidine. One of the most commonly used methods involves the condensation of 2-aminothiazole with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 2-chloro-4-phenylpyrimidine to yield the final product.

Scientific Research Applications

2-Phenylthiazolo[5,4-d]pyrimidine has been extensively studied for its potential use in medicinal chemistry. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

CAS RN

13316-07-9

Product Name

2-Phenylthiazolo[5,4-d]pyrimidine

Molecular Formula

C11H7N3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-phenyl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C11H7N3S/c1-2-4-8(5-3-1)10-14-9-6-12-7-13-11(9)15-10/h1-7H

InChI Key

AHEPHBAENLDMRR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CN=CN=C3S2

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CN=CN=C3S2

synonyms

2-Phenylthiazolo[5,4-d]pyrimidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.